1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone
Description
Introduction to 1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone
Chemical Context and Nomenclature of Benzothiazole-Piperazine Hybrids
Benzothiazole-piperazine hybrids represent a structurally diverse class of compounds characterized by the fusion of a benzothiazole aromatic system with a piperazine moiety. The target compound, this compound, derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules:
- Benzothiazole core : A bicyclic structure comprising a benzene ring fused to a thiazole ring (sulfur and nitrogen atoms at positions 1 and 3, respectively).
- Piperazine linker : A six-membered diamine ring connected to the benzothiazole’s second position via a carbon-nitrogen bond.
- Substituents : A chlorine atom at the benzothiazole’s seventh position and a methoxy group at the fourth position, enhancing electronic and steric properties.
Table 1: Key Structural Features and Nomenclature
Such hybrids are frequently explored for their dual capacity to engage biological targets through π-π stacking (benzothiazole) and hydrogen bonding (piperazine).
Structural Significance of Heterocyclic Moieties in Medicinal Chemistry
Heterocyclic compounds dominate medicinal chemistry due to their versatility in mimicking endogenous biomolecules. The benzothiazole and piperazine motifs in this compound exemplify two critical design principles:
Benzothiazole’s Pharmacophoric Role :
- The benzothiazole scaffold is prevalent in FDA-approved drugs (e.g., riluzole for ALS) due to its ability to penetrate lipid membranes and interact with enzymatic pockets.
- Quantum mechanical studies suggest that the 7-chloro and 4-methoxy groups induce electron-withdrawing effects, polarizing the benzothiazole ring and facilitating charge-transfer interactions with target proteins.
Piperazine as a Bioisostere :
Case Study: Structural Analogues
Comparative analyses of structurally similar compounds (e.g., 1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone) demonstrate that methoxy groups improve metabolic stability compared to methyl substituents, as evidenced by reduced CYP450-mediated oxidation.
Research Objectives for Investigating the Compound
Current research on this compound prioritizes three objectives:
Mechanistic Elucidation :
Oncological Applications :
ADME Profiling :
Research Pipeline Overview
Properties
IUPAC Name |
1-[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2S/c1-9(19)17-5-7-18(8-6-17)14-16-12-11(20-2)4-3-10(15)13(12)21-14/h3-4H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIWOBGYRSABEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC3=C(C=CC(=C3S2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone typically involves multiple steps. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride . The reaction conditions often involve the use of solvents like ethanol and catalysts such as PTSA (para-toluenesulfonic acid) under reflux conditions .
Chemical Reactions Analysis
1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, often using reagents like sodium hydride or potassium carbonate.
Scientific Research Applications
Molecular Formula
- Molecular Formula : C23H21ClN4O4S
- Molecular Weight : 485.0 g/mol
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit significant antibacterial activity. For instance, one derivative demonstrated notable interaction with bacterial proteins, suggesting its potential as an antimicrobial agent. The presence of the benzo[d]thiazole group is particularly relevant, as many compounds in this class have shown efficacy against various pathogens.
Anticancer Properties
The compound's structural characteristics position it as a candidate for anticancer research. Benzothiazole derivatives have been extensively studied for their anticancer effects, with some showing promising antiproliferative activity against human cancer cell lines such as DU-145 and HepG2 . The ability to inhibit cell proliferation through mechanisms involving receptor tyrosine kinases further supports its potential in oncology .
Neurological Disorders
Given the piperazine component, there is potential for applications in treating neurological disorders. Compounds with similar structures have been reported to interact with neurotransmitter receptors, which could lead to developments in therapies for conditions like anxiety and depression.
Example Reaction Conditions
| Step | Reagents | Conditions |
|---|---|---|
| 1 | Piperazine derivative + chloroacetyl chloride | Room temperature, 5 hours |
| 2 | Benzo[d]thiazole precursor | Specific solvent conditions |
| 3 | Final purification via chromatography | DCM/MeOH mixture |
Study on Antimicrobial Activity
A study evaluated various derivatives of the compound for their antibacterial properties using molecular modeling techniques. The results indicated that certain derivatives exhibited high binding affinities towards bacterial targets, showcasing their potential as lead compounds for further development.
Anticancer Research
In another investigation focusing on benzothiazole derivatives, compounds structurally related to 1-(4-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone were tested against multiple cancer cell lines. Results demonstrated significant cytotoxicity, with IC50 values indicating effective inhibition of cell growth .
Mechanism of Action
The mechanism of action of 1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone involves the inhibition of specific enzymes, such as cyclooxygenase (COX) enzymes. This inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation . Molecular docking studies have shown that the compound binds effectively to the active sites of these enzymes .
Comparison with Similar Compounds
Benzothiazole-Piperazine-Triazole Hybrids (e.g., 5i, 5j, 5k, 5l)
- Core Structure: Benzothiazole-piperazine-ethanone with triazole appendages.
- Key Differences :
- Activity : Demonstrated antiproliferative effects against cancer cell lines (e.g., IC₅₀ values in μM range) .
1-(Benzo[d]thiazol-2-yl)-4-(4-(4-chlorophenyl)piperazin-1-yl)butan-1-one (13)
- Core Structure: Benzothiazole linked to piperazine via a butanone chain.
- Key Differences: Chain Length: A four-carbon spacer (vs. ethanone in the target compound). Substituents: 4-Chlorophenyl on piperazine (vs. unsubstituted piperazine in the target).
- Activity : Targets 5HT1A receptors and serotonin transporters (SERT), highlighting how structural variations redirect biological targets .
Tetrazole-Piperazine-Ethanone Derivatives (e.g., 13a)
- Core Structure: Tetrazole-piperazine-ethanone.
- Key Differences: Heterocycle: Tetrazole replaces benzothiazole, altering electronic properties.
- Activity: Not explicitly stated, but tetrazoles are often explored for antimicrobial or anticonvulsant applications.
Physicochemical and Spectroscopic Properties
Biological Activity
1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features, including a piperazine moiety and a benzothiazole component. This compound is part of a broader class of benzothiazole derivatives, known for their diverse biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies.
Structural Characteristics
The compound's structure can be broken down into several key components:
- Piperazine Moiety : Known for its neuroactive properties, piperazine derivatives are often explored for their potential in treating neurological disorders.
- Benzothiazole Group : This component is associated with various biological activities, including anticancer and antimicrobial effects.
Biological Activity Overview
This compound has demonstrated several biological activities, which can be summarized as follows:
Antimicrobial Activity
A study evaluated the antibacterial activity of derivatives related to this compound. The results indicated that certain derivatives exhibited notable antibacterial activity, highlighting the compound's potential as an antimicrobial agent. Molecular modeling suggested effective interactions with bacterial proteins, enhancing its efficacy.
Anticancer Properties
Research focusing on the anticancer potential of related piperazine compounds demonstrated significant efficacy against human breast cancer cells. For instance, one derivative showed an IC50 value comparable to established drugs like Olaparib, indicating its potential as a PARP inhibitor in oncology . The compound's ability to inhibit PARP1 catalytic activity was confirmed through various assays, demonstrating its promise in cancer treatment.
Neuroactive Effects
The piperazine component has been linked to neuroactivity. Compounds containing similar structures have shown interactions with neurotransmitter systems, suggesting that this compound may have applications in treating neurological disorders .
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic synthesis techniques:
- Formation of the Benzothiazole Ring : Synthesized through cyclization reactions.
- Introduction of the Piperazine Moiety : Achieved by reacting benzothiazole derivatives with piperazine.
- Final Modifications : Additional groups can be introduced through tosylation or other substitution reactions.
These synthetic routes allow for the exploration of various derivatives that may enhance biological activity or reduce side effects .
Q & A
Q. What are the established synthetic routes for 1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone, and what critical parameters influence yield and purity?
The synthesis typically involves multi-step organic reactions, starting with the formation of the benzothiazole core followed by piperazine coupling. Key steps include:
- Benzothiazole formation : Chlorination and methoxy substitution on the benzene ring, followed by cyclization to form the thiazole ring .
- Piperazine coupling : Nucleophilic substitution or condensation reactions to attach the piperazine moiety .
- Final functionalization : Introduction of the ethanone group via alkylation or acylation .
Critical parameters:
- Temperature control : Reactions often require reflux conditions (e.g., in ethanol or DMF) to ensure completion .
- Solvent selection : Polar aprotic solvents like DMF enhance nucleophilic substitution efficiency .
- Purification : Chromatography (column or HPLC) and recrystallization are essential for isolating high-purity products .
Q. How is the structural integrity of this compound verified post-synthesis?
Structural confirmation employs a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks, confirming substituent positions (e.g., chloro and methoxy groups) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ peaks) .
- High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity by quantifying impurities .
Advanced Research Questions
Q. What computational strategies are employed to optimize the synthetic pathway, and how do they address reaction inefficiencies?
Computational tools like the Artificial Force Induced Reaction (AFIR) method predict viable reaction pathways and transition states, reducing trial-and-error experimentation . Applications include:
- Reaction mechanism elucidation : Identifying rate-limiting steps (e.g., benzothiazole cyclization) .
- Solvent and catalyst screening : Molecular dynamics simulations optimize solvent polarity and catalyst interactions to improve yields .
- Machine learning : Training models on analogous benzothiazole derivatives to predict optimal temperatures and reagent ratios .
Q. How do researchers resolve contradictions in reported biological activities of structurally analogous benzothiazole derivatives?
Discrepancies in antimicrobial or anticancer efficacy are addressed via:
- Structure-Activity Relationship (SAR) studies : Systematic variation of substituents (e.g., replacing methoxy with ethoxy) to isolate bioactive motifs .
- Comparative bioassays : Parallel testing against standardized bacterial strains (e.g., S. aureus ATCC 25923) under identical conditions .
- In silico docking : Molecular docking with target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) to rationalize potency differences .
Q. What methodologies are used to study the interaction of this compound with biological targets, and how are binding affinities quantified?
Key approaches include:
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., values) to immobilized enzymes or receptors .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) to assess binding specificity .
- Fluorescence polarization : Monitors displacement of fluorescent ligands in competitive assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
